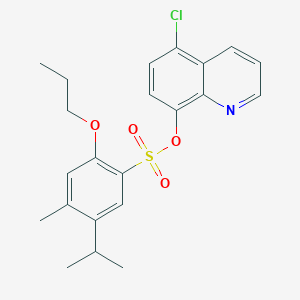

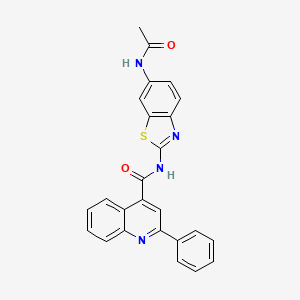

5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a chemical compound that has been used in scientific research for various applications. It is a sulfonate derivative of 5-chloroquinoline, which is a heterocyclic compound that has been extensively studied for its biological activities.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on ABTS/PP decolorization assays, which are common for measuring antioxidant capacity, has revealed insights into the reaction pathways of antioxidants, including those of phenolic nature. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. These processes and the specific reaction products involved, such as hydrazindyilidene-like and imine-like adducts, are critical for understanding the antioxidant capacity and its implications in food preservation, pharmacology, and environmental remediation (Ilyasov et al., 2020).

Repurposing of Chloroquine-containing Compounds

Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects. Recent research has focused on repurposing these compounds for various infectious and non-infectious diseases, including cancer. The review of patents related to CQ and its derivatives highlights the ongoing efforts to leverage the biochemical properties of these molecules for therapeutic applications beyond their traditional use (Njaria et al., 2015).

Redox Mediators in Organic Pollutant Degradation

The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants. These mediators enhance the efficiency of enzymatic degradation, potentially offering a viable approach for the remediation of polluted industrial wastewater. The exploration of such enzymatic treatments could be relevant for compounds structurally similar to the one , especially in environmental science and engineering contexts (Husain & Husain, 2007).

Nutraceutical and Food Additive Applications

Studies on chlorogenic acid, a phenolic compound, illustrate the dual role of certain molecules as both nutraceuticals for managing metabolic syndrome and food additives with antimicrobial and antioxidant properties. This suggests potential applications for similar compounds in food science, dietary supplement formulation, and therapeutic interventions for metabolic health (Santana-Gálvez et al., 2017).

Analytical Methods for Antioxidant Activity Determination

Research on methods for determining antioxidant activity provides a framework for assessing the antioxidant capacity of various compounds, including potential applications for the compound . Techniques such as ORAC, HORAC, and DPPH tests offer insights into the antioxidant properties, which are crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

(5-chloroquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO4S/c1-5-11-27-20-12-15(4)17(14(2)3)13-21(20)29(25,26)28-19-9-8-18(23)16-7-6-10-24-22(16)19/h6-10,12-14H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDWOIHUHOEMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)

![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)

![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)